PNMT Enzyme Inhibition: Enamine vs. Saturated Phenylethylamine Binding Affinity
The compound has been evaluated as an inhibitor of bovine phenylethanolamine N-methyltransferase (PNMT), yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay [1]. This potency can be contextualized against the parent scaffold phenylethylamine, which inhibits PNMT with a Ki of approximately 6.8 µM (6,800 nM) as reported in the same enzyme system by Grunewald and colleagues [2]. The approximately 163-fold loss in affinity observed upon introduction of the N-aminoethyl substituent and the ethene bridge is consistent with the established conformational model requiring an extended, flexible aminoethyl side chain for optimal PNMT active site engagement [2].
| Evidence Dimension | PNMT inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1,110,000 nM; ~1.11 mM) |
| Comparator Or Baseline | Phenylethylamine: Ki = 6,800 nM (6.8 µM). 2-Aminotetralin: Ki = 6.8 µM [2]. |
| Quantified Difference | ~163-fold weaker than phenylethylamine; ~163-fold weaker than 2-aminotetralin |
| Conditions | In vitro radiochemical assay using bovine adrenal PNMT [1][2] |
Why This Matters
For researchers probing PNMT active-site topography, this compound serves as a negative control that demonstrates the detrimental effect of combining side-chain unsaturation with a bulky N-aminoethyl substituent—information that saturated phenylethylamine analogs alone cannot provide.
- [1] BindingDB Entry BDBM50367284 (CHEMBL291584). Ki: 1.11E+6 nM. Assay: In vitro inhibition of bovine phenylethylamine N-methyl-transferase (PNMT) using radiochemical assay. J Med Chem 30: 2208-16 (1988). BindingDB DOI: 10.7270/Q2CC119N. View Source
- [2] Grunewald GL, Markovich KM, Sall DJ. Binding orientation of amphetamine and norfenfluramine analogues at the active site of phenylethanolamine N-methyltransferase. J Med Chem. 1987 Dec;30(12):2191-208. doi: 10.1021/jm00395a005. (Reports phenylethylamine Ki = 6.8 µM and 2-aminotetralin Ki = 6.8 µM for PNMT). View Source
